1-[2-Oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]imidazolidin-2-one
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Overview
Description
1-[2-Oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]imidazolidin-2-one is a complex organic compound that features both imidazolidinone and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]imidazolidin-2-one typically involves multi-step organic reactions. One common method involves the reaction of 4-phenylmethoxypiperidine with an imidazolidinone derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[2-Oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the imidazolidinone or piperidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[2-Oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-Oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]imidazolidin-2-one: Similar structure but with a piperazine ring instead of a piperidine ring.
1-[2-Oxo-2-(4-methoxypiperidin-1-yl)ethyl]imidazolidin-2-one: Similar structure but with a methoxy group instead of a phenylmethoxy group.
Uniqueness
1-[2-Oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]imidazolidin-2-one is unique due to the presence of both the phenylmethoxy group and the imidazolidinone ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c21-16(12-20-11-8-18-17(20)22)19-9-6-15(7-10-19)23-13-14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBHJEFAYFYFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC2=CC=CC=C2)C(=O)CN3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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